molecular formula C12H18N2O4 B118067 Pyrraline CAS No. 74509-14-1

Pyrraline

Numéro de catalogue B118067
Numéro CAS: 74509-14-1
Poids moléculaire: 254.28 g/mol
Clé InChI: VTYFITADLSVOAS-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is a glycation product formed in the final stage of the Maillard reaction . It is taken up in significant amounts with the daily diet . The high bioavailability of this compound can be partly explained by the fact that it forms dipeptides that are substrates of the human peptide transporter 1 (PEPT1) .


Synthesis Analysis

The compound is formed in a Paal–Knorr reaction by the addition of 3-deoxyglucosone (3-DG) to the amino group of the lysine side chain and subsequent eliminations of water . Casein and β-casein were enriched with peptide-bound pyrraline by incubation with 3-DG, and the modified casein samples were subjected to simulated gastrointestinal digestion .


Molecular Structure Analysis

The molecular formula of “2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine” is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .


Chemical Reactions Analysis

During the digestion of glycated proteins, this compound-containing peptides are formed . After digestion, 50–60% of this compound was bound in peptides smaller than 1,000 Da isolated by ultrafiltration . Only less than 4% of this compound was released as the free amino acid .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 510.1±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 82.2±3.0 kJ/mol .

Applications De Recherche Scientifique

Indicateur de dommages causés par la chaleur et de formation des produits finaux de glycation avancée (AGE) dans les aliments

La pyrraline est utilisée comme indicateur pour évaluer les dommages causés par la chaleur et la formation de produits finaux de glycation avancée (AGE) dans les aliments . C'est un facteur causal des récentes épidémies de diabète et de maladies cardiovasculaires .

Présence dans les boissons enrichies en protéines

Les boissons enrichies en peptides (PED) sont largement consommées dans le monde entier en raison de leur taux d'absorption rapide et de leurs effets perçus sur la santé. Il a été émis l'hypothèse que les PED sont une source importante de this compound, en particulier de this compound liée aux peptides (Pep-Pyr) .

Détection dans les hydrolysat de protéines de lactosérum, de soja et de collagène

Dans une étude, la this compound sous forme libre (Free-Pyr) et la Pep-Pyr ont été déterminées dans des boissons enrichies en hydrolysat de protéines de lactosérum (WPH), en hydrolysat de protéines de soja (SPH) et en hydrolysat de protéines de collagène (CPH) . Les boissons enrichies en WPH contenaient une teneur élevée en Pep-Pyr .

Rôle dans le diabète et les maladies cardiovasculaires

La this compound, un type typique de produit final de glycation avancé, a été trouvée pour contribuer au développement de pathologies associées au vieillissement et au diabète sucré .

Inhibition de la formation de this compound par les composés phénoliques

Des composés phénoliques extraits de grains entiers d'orge des hautes terres (HBWG) et de vinasse (HBVN) ont été utilisés pour inhiber la formation de this compound dans un aliment simulé . Les effets inhibiteurs de la this compound dans l'aliment simulé étaient de 52,03 % et 49,22 % par HBVN et HBWG, respectivement .

Utilisation potentielle dans les aliments fonctionnels

L'étude a démontré que l'orge des hautes terres et ses sous-produits peuvent potentiellement être utilisés comme aliment fonctionnel pour réguler la formation de this compound pendant la transformation des aliments .

Mécanisme D'action

Target of Action

Pyrraline, also known as 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine, is a major advanced glycation end-product (AGE) that is formed in the Maillard reaction . The primary targets of this compound are proteins, specifically those containing lysine residues . This compound forms when reducing sugars react with the amino group of lysine side-chains in proteins .

Mode of Action

The interaction of this compound with its targets involves a complex series of reactions known as the Maillard reaction . This non-enzymatic condensation reaction occurs between the carbonyl group of a reducing sugar and the primary amine of the lysine side-chain in protein . Sodium ions appear to alter the intramolecular electron density and charge distribution of the peptides and facilitate the reaction by stabilizing some of the intermediates in the reaction sequence .

Biochemical Pathways

The formation of this compound affects several biochemical pathways. It is associated with linolenic acid metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, arachidonic acid metabolism, tyrosine metabolism, and glycerophospholipid metabolism . These pathways are perturbed during the pathological process induced by this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation during the digestion of glycated proteins. This compound-containing dipeptides, which are substrates of the human peptide transporter 1 (PEPT1), are formed during luminal digestion of glycated proteins . This process can enhance the bioavailability of this compound .

Result of Action

The presence of this compound has been associated with several health conditions, including nephropathy and diabetes . It is also known to be a potential health risk due to its presence in many modern diets that are heat processed . This compound might result in potential health risks because many modern diets are heat processed .

Action Environment

The formation of this compound is influenced by environmental factors such as temperature and the presence of sodium chloride . For instance, model systems prepared by heating peptides with glucose from 60 °C to 220 °C for up to 65 min showed that the amounts of peptide-bound this compound formed were influenced by the neighboring amino acids on the peptide-bound this compound formation . Additionally, sodium chloride, especially at 0.50%, promoted Maillard browning and this compound formation, with a simultaneous increase in the 3-deoxyglucosone concentration .

Analyse Biochimique

Biochemical Properties

Pyrraline plays a role in biochemical reactions as a product of the Maillard reaction. It is formed when 3-deoxyglucosone reacts with the amino group of lysine residues in proteins. This reaction leads to the formation of this compound-containing peptides, which can be absorbed by the human peptide transporter 1 (PEPT1) . This compound interacts with various enzymes and proteins, including those involved in the digestion of glycated proteins. For example, during the digestion of casein glycated by 3-deoxyglucosone, this compound-containing peptides are formed and can be absorbed from the gut .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cellular transporters such as PEPT1, which facilitates the absorption of this compound-containing peptides . Additionally, this compound can impact cell signaling pathways and gene expression. For instance, the presence of this compound in the diet has been associated with changes in the expression of genes related to inflammation and oxidative stress . These effects suggest that this compound may play a role in cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is formed through the reaction of 3-deoxyglucosone with lysine residues, resulting in the formation of this compound-containing peptides . These peptides can interact with cellular transporters and enzymes, influencing their activity. For example, this compound has been shown to inhibit the activity of certain digestive enzymes, leading to changes in protein digestion and absorption . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable during digestion, with a significant portion of this compound remaining bound in peptides after digestion . The stability and degradation of this compound can vary depending on the conditions of the experiment. Long-term studies have indicated that this compound can accumulate in tissues over time, potentially leading to chronic effects on cellular function . These findings highlight the importance of considering the temporal effects of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can be absorbed and metabolized without significant adverse effects . Higher doses of this compound have been associated with toxic effects, including inflammation and oxidative stress . These threshold effects suggest that there is a dosage-dependent relationship between this compound exposure and its impact on health. It is important to consider these dosage effects when evaluating the safety and potential risks of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the Maillard reaction. It is formed through the reaction of 3-deoxyglucosone with lysine residues, resulting in the formation of this compound-containing peptides . These peptides can be absorbed and metabolized by the body, with this compound being further processed by various enzymes and cofactors . The presence of this compound can also affect metabolic flux and metabolite levels, particularly in relation to glucose and protein metabolism . Understanding these metabolic pathways is crucial for evaluating the impact of this compound on overall health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The human peptide transporter 1 (PEPT1) plays a key role in the absorption of this compound-containing peptides from the gut . Once absorbed, this compound can be distributed to various tissues, where it can accumulate and exert its effects . The distribution of this compound within the body can influence its localization and accumulation, potentially leading to tissue-specific effects . These transport and distribution mechanisms are important for understanding the overall impact of this compound on health.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound-containing peptides can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been shown to localize to the lysosomes, where it can influence lysosomal function and protein degradation . Additionally, this compound can interact with other cellular structures, such as the endoplasmic reticulum and mitochondria, affecting their activity and overall cellular function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential effects on health.

Propriétés

IUPAC Name

(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFITADLSVOAS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225507
Record name 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74509-14-1
Record name Pyrraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74509-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074509141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine impact protein digestion?

A1: 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine acts as a potent inhibitor of digestive enzymes. Specifically, it competitively inhibits aminopeptidase N , an enzyme crucial for breaking down peptides in the small intestine. This inhibition leads to reduced uptake of dietary protein-derived lysine, as demonstrated in rat studies .

Q2: How is 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine formed and how can it be detected?

A2: This compound forms as a result of the Maillard reaction, specifically between glucose and the side chain amino group of lysine residues in proteins like bovine serum albumin . Detection and quantification can be achieved through a multi-step process: alkaline hydrolysis of the protein, fractionation of the resulting hydrolysate, and finally, separation and identification using High-Performance Liquid Chromatography (HPLC) . Further confirmation of its identity can be achieved by comparing it to a synthesized standard using techniques like fast atom bombardment-mass spectrometry . Additionally, a colorimetric assay using thiobarbituric acid can be employed for detection .

Q3: Has the synthesis of 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine been achieved?

A3: Yes, there are published methods for the synthesis of (±)-2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine . This synthetic route allows for further investigation of its biological activity and potential applications.

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